molecular formula C9H4Cl2N4 B3050171 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine CAS No. 240815-53-6

2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine

Cat. No.: B3050171
CAS No.: 240815-53-6
M. Wt: 239.06 g/mol
InChI Key: MKUKWQYYNGRIOE-UHFFFAOYSA-N
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Description

2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine is a heterocyclic compound with the molecular formula C9H4Cl2N4. It is characterized by the presence of two chlorine atoms and a fused ring system that includes imidazole, pyridine, and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloropyridine with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydride.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s fused ring system allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine.

    Imidazo[1,5-A]pyridine: A related compound with similar structural features but lacking the pyrazine ring.

    Pyrazino[2,3-D]pyrimidine: Another heterocyclic compound with a fused ring system.

Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms and the fused ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7,12-dichloro-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N4/c10-7-2-1-5-9(14-7)15-4-12-3-6(15)8(11)13-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUKWQYYNGRIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(C3=CN=CN32)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459852
Record name 2,6-DICHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240815-53-6
Record name 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240815-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-DICHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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